4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps. One common approach is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenyl isocyanate: An organic building block used in the synthesis of various compounds.
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: A compound with similar structural features but different biological activities.
Uniqueness
4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its dual oxadiazole rings, which confer distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H12FN5O2 |
---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12FN5O2/c1-10-2-3-12(8-13(10)18)17-22-21-15(24-17)9-14-20-16(23-25-14)11-4-6-19-7-5-11/h2-8H,9H2,1H3 |
InChI Key |
LLVKZGAHJJQWEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.